20-Fold Higher ODC Enzyme-Inhibitor Complex Formation Probability vs. D-Eflornithine
L-Eflornithine exhibits a dramatically higher probability of forming the initial enzyme-inhibitor complex with human ornithine decarboxylase (ODC) compared to its D-enantiomer. The probability of complex formation for L-DFMO is 20 times greater than that for D-DFMO [1]. While the subsequent irreversible inactivation rate (Kinact) is similar between the enantiomers, this initial binding probability dictates the overall efficacy of ODC inhibition at a given concentration. Consequently, the L-enantiomer achieves substantially greater target engagement and polyamine depletion at lower concentrations.
| Evidence Dimension | Probability of enzyme-inhibitor complex formation |
|---|---|
| Target Compound Data | Probability is 20 times greater (reference value: 1) |
| Comparator Or Baseline | D-Eflornithine (reference value: 1) |
| Quantified Difference | 20-fold higher |
| Conditions | Purified human ornithine decarboxylase (ODC) in vitro assay |
Why This Matters
This difference in target engagement directly translates to a significant potency advantage, making L-Eflornithine the essential research tool for experiments where robust and efficient ODC inactivation is critical, particularly at lower, more physiologically relevant doses.
- [1] Ning, Q.U., Ignatenko, N.A., Yamauchi, P., Stringer, D.E., Levenson, C., Shannon, P., Perrin, S., Gerner, E.W. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochemical Journal, 2003, 375(2), 465-470. View Source
